

# Application Notes and Protocols for FDW028

## Treatment in Responsive Cell Lines

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### Compound of Interest

Compound Name: FDW028

Cat. No.: B14983525

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These application notes provide a comprehensive guide for researchers utilizing **FDW028**, a potent and selective FUT8 inhibitor, to study its effects on responsive cancer cell lines such as SW480 and HCT-8. The provided protocols offer detailed methodologies for key experiments to assess the anti-tumor activity of **FDW028**.

## Introduction to FDW028

**FDW028** is a small molecule inhibitor of fucosyltransferase 8 (FUT8), an enzyme responsible for core fucosylation of N-glycans.[1][2][3] In cancer cells, particularly metastatic colorectal cancer (mCRC), **FDW028** exhibits potent anti-tumor activity.[1][2] Its mechanism of action involves the inhibition of FUT8, which leads to the defucosylation of the immune checkpoint molecule B7-H3. This defucosylation promotes the lysosomal degradation of B7-H3 through the chaperone-mediated autophagy (CMA) pathway.[1][2][4][5] The degradation of B7-H3 subsequently inhibits the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][6]

## Cell Line Responsiveness to FDW028

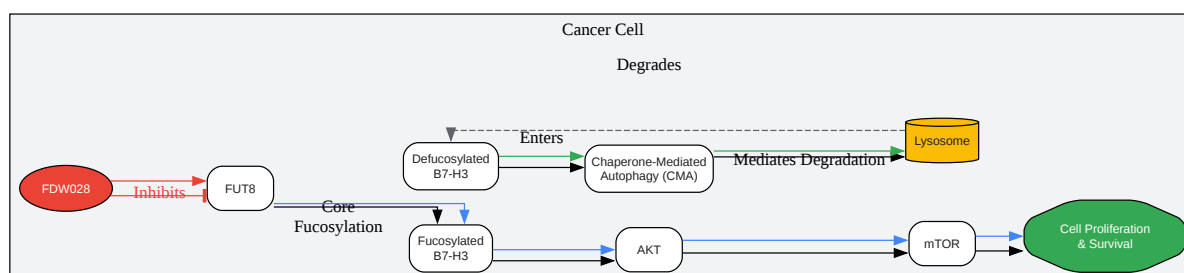
SW480 and HCT-8, both human colorectal adenocarcinoma cell lines, have demonstrated significant responsiveness to **FDW028** treatment.[1][7]

Data Summary:

Cell Line	IC50 Value (72h)	Key Effects of FDW028 Treatment
SW480	5.95 $\mu$ M[1][8]	Inhibition of proliferation and colony formation, reduced cell migration.[1][8][9]
HCT-8	23.78 $\mu$ M[1][8]	Inhibition of proliferation and colony formation, reduced cell migration.[1][8][9]

## Signaling Pathway Affected by FDW028

The primary signaling pathway affected by **FDW028** treatment is the FUT8/B7-H3/AKT/mTOR axis.



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